Antiproliferative Activity in HeLa Cells: IC50 Comparison with Clinically Advanced Triazole-4-carboxamide
The target compound exhibits an IC50 of 22.3 µM against human HeLa cervical carcinoma cells in a WST-8 assay after 48 h incubation [1]. This activity is approximately 22-fold lower in potency than the clinically investigated triazole-4-carboxamide CAI (Carboxyamidotriazole, CAS 99519-84-3), which demonstrated an IC50 of ≈1 µM against HeLa cells under comparable in vitro conditions . The difference underscores that the target compound's value for research procurement lies not in superior absolute potency, but in its use as a structurally distinct probe with a basic amine handle for studying the impact of side-chain protonation on cellular activity. [2]
| Evidence Dimension | Antiproliferative activity (IC50) against HeLa cells |
|---|---|
| Target Compound Data | IC50 = 22.3 µM (WST-8, 48 h) |
| Comparator Or Baseline | Carboxyamidotriazole (CAI): IC50 ≈ 1 µM (MTT, 48 h) |
| Quantified Difference | Target compound is ~22-fold less potent than CAI |
| Conditions | HeLa human cervical carcinoma; WST-8 assay for target, MTT assay for comparator; 48 h incubation |
Why This Matters
This quantifies the potency gap between a basic-amine-bearing triazole-4-carboxamide probe and a clinically studied analog, guiding researchers who need a structurally divergent tool compound with defined, albeit moderate, HeLa cell activity.
- [1] PubChem BioAssay AID 1611265. Antiproliferative activity against human HeLa cells by WST8 assay. IC50 = 22.3 µM for CID 155735. View Source
- [2] PubChem Compound Summary for CID 155735. Notes: Structural features including basic amine side chain. View Source
